

# Technical Guide: Spectral Analysis of 6-(3-aminophenyl)piperidin-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(3-Aminophenyl)piperidin-2-one

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This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for the compound **6-(3-aminophenyl)piperidin-2-one**. Due to the absence of experimentally acquired spectra for this specific molecule in publicly available literature, this document presents predicted data based on the analysis of its constituent functional groups: a piperidin-2-one ring and a 3-aminophenyl substituent. The experimental protocols provided are standardized methodologies applicable for the characterization of this and structurally related compounds.

## Predicted Spectral Data

The spectral data for **6-(3-aminophenyl)piperidin-2-one** have been predicted based on established values for its core chemical moieties.

### 1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are summarized in the tables below. These predictions are based on the typical chemical environments of protons and carbons in aromatic amines, secondary lactams, and substituted piperidine rings.

Table 1: Predicted  $^1\text{H}$  NMR Data for **6-(3-aminophenyl)piperidin-2-one**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
Piperidine H3, H4, H5	1.8 - 2.5	m
Piperidine H6	4.5 - 4.8	dd
Aromatic H2', H4', H5', H6'	6.6 - 7.2	m
Lactam NH	7.5 - 8.5	br s
Amine NH <sub>2</sub>	3.5 - 4.5	br s

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **6-(3-aminophenyl)piperidin-2-one**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Piperidine C3, C4, C5	20 - 40
Piperidine C6	55 - 65
Aromatic C1'	140 - 145
Aromatic C2', C4', C5', C6'	113 - 130
Aromatic C3'	145 - 150
Carbonyl C2	170 - 175

Solvent: DMSO-d<sub>6</sub>

## 1.2. Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Predicted IR Absorption Frequencies for **6-(3-aminophenyl)piperidin-2-one**

Functional Group	Predicted Frequency (cm <sup>-1</sup> )	Intensity
N-H Stretch (Lactam)	3200 - 3300	Medium
N-H Stretch (Aromatic Amine)	3300 - 3500	Medium (two bands)
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium
C=O Stretch (Lactam)	1650 - 1680	Strong
Aromatic C=C Bending	1450 - 1600	Medium
C-N Stretch (Aromatic Amine)	1250 - 1335	Strong

### 1.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight of the compound and common fragmentation patterns for piperidine and aromatic amine-containing structures.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry Data for **6-(3-aminophenyl)piperidin-2-one**

m/z Value	Interpretation
190.11	[M] <sup>+</sup> (Molecular Ion)
189.10	[M-H] <sup>+</sup>
93.06	[C <sub>6</sub> H <sub>7</sub> N] <sup>+</sup> (Aminophenyl fragment)

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **6-(3-aminophenyl)piperidin-2-one**.

### 2.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse program for proton NMR.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Use a proton-decoupled pulse program.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A higher number of scans will be required compared to  $^1H$  NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## 2.2. IR Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

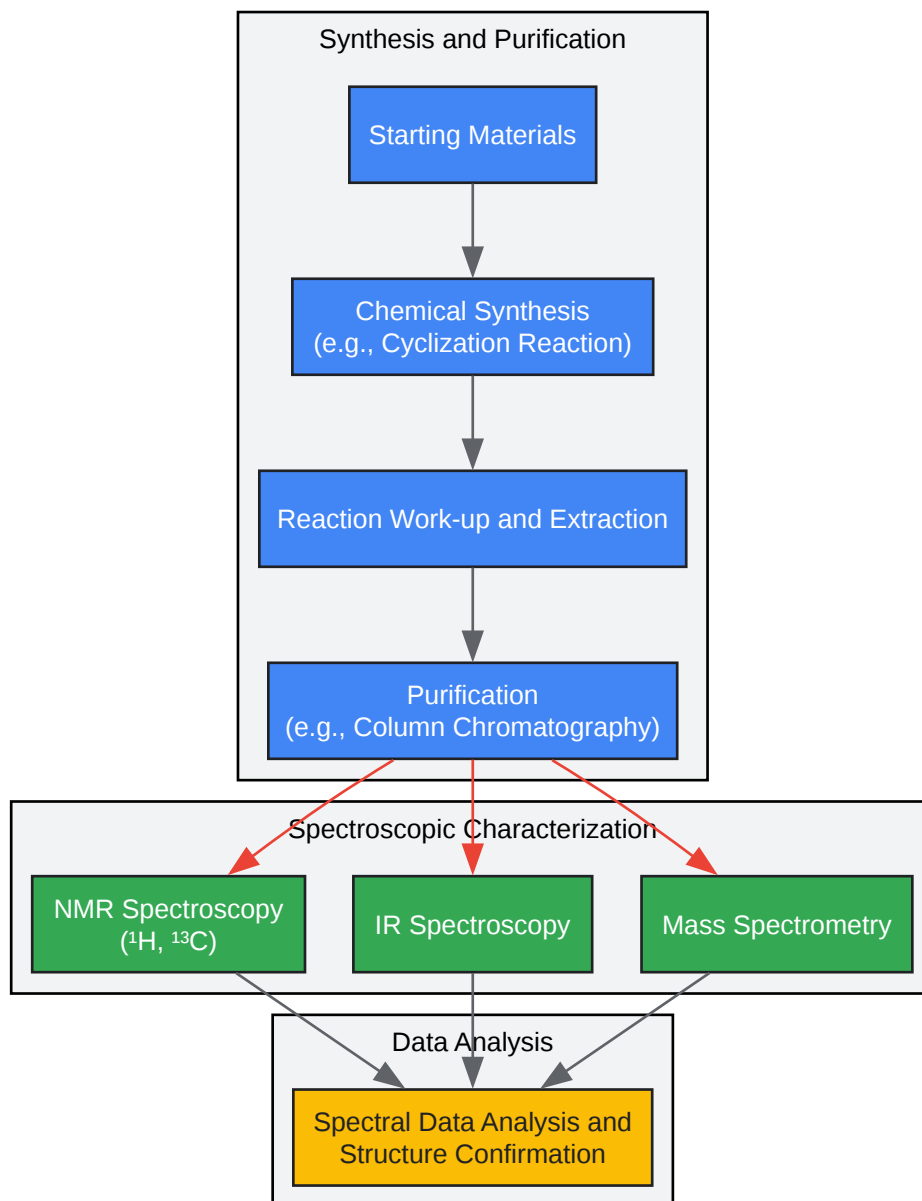
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - Typically, spectra are collected over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

### 2.3. Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the sample as needed for the specific ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Data Acquisition (ESI-MS):
  - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
  - Operate the mass spectrometer in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Acquire data over a suitable mass-to-charge ( $m/z$ ) range (e.g., 50-500).
- Data Processing: The instrument's software will process the data to generate a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of **6-(3-aminophenyl)piperidin-2-one**.



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Caption: Workflow for Synthesis and Characterization.

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Address: 3281 E Guasti Rd

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